5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
Overview
Description
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C17H16N2O4 and a molecular weight of 312.32 g/mol . This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione can be achieved through multi-component reactions (MCRs) such as the Knoevenagel condensation . This method involves the reaction of 4-methoxybenzaldehyde with urea and a suitable catalyst under controlled conditions to form the desired imidazolidine-2,4-dione derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to voltage-gated sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5,5-Dimethyl-imidazolidine-2,4-dione: Known for its use in various chemical reactions and as a precursor for other compounds.
5,5′‐(1,4‐Phenylene)bis(imidazolidine‐2,4‐dione): Another imidazolidine-2,4-dione derivative with distinct biological activities.
Uniqueness
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl groups contribute to its enhanced stability and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-7-3-11(4-8-13)17(15(20)18-16(21)19-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULDKVZAIILJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368171 | |
Record name | 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672729 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2402-44-0 | |
Record name | 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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